molecular formula C16H13F4NO3 B10946779 3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide

3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide

Cat. No.: B10946779
M. Wt: 343.27 g/mol
InChI Key: DSFYKYQFHZZARA-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features two difluoromethoxy groups and a benzamide core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide typically involves multiple steps, including the introduction of difluoromethoxy groups and the formation of the benzamide linkage. Common synthetic routes may involve:

    Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce amino groups.

    Amidation: The final step involves the formation of the benzamide linkage through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require stringent control of reaction conditions and purification processes to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(Difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide involves its interaction with specific molecular targets. The difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)-2-fluorobenzaldehyde
  • 3-(Difluoromethoxy)-4-ethylphenylmethanol

Uniqueness

Compared to similar compounds, 3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide stands out due to its dual difluoromethoxy groups and benzamide structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13F4NO3

Molecular Weight

343.27 g/mol

IUPAC Name

3-(difluoromethoxy)-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide

InChI

InChI=1S/C16H13F4NO3/c1-9-5-6-12(13(7-9)24-16(19)20)21-14(22)10-3-2-4-11(8-10)23-15(17)18/h2-8,15-16H,1H3,(H,21,22)

InChI Key

DSFYKYQFHZZARA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(F)F)OC(F)F

Origin of Product

United States

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